NNMT Inhibition: 5-Substitution vs. 2-Substituted Analog
The 5-substituted pivalamidonicotinic acid (target compound) demonstrates potent inhibition of Nicotinamide N-Methyltransferase (NNMT) with an IC50 of 25 nM [1]. In stark contrast, the 2-substituted isomer (2-(Pivaloylamino)nicotinic acid) exhibits dramatically weaker inhibition, with a reported IC50 of 6400 nM under comparable assay conditions [2]. This represents a greater than 250-fold difference in potency based solely on the position of the pivaloylamino group.
| Evidence Dimension | NNMT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | 2-(Pivaloylamino)nicotinic acid (2-substituted analog) at 6400 nM |
| Quantified Difference | >250-fold lower IC50 for the target compound |
| Conditions | Fluorescence polarization (FP)-based competition assay using full-length recombinant human NNMT expressed in E. coli |
Why This Matters
For researchers developing NNMT inhibitors, this magnitude of potency difference dictates that the 5-substituted compound is the only viable starting point for a medicinal chemistry program, making procurement of the correct isomer essential.
- [1] BindingDB. BDBM50627730 (CHEMBL5399278). IC50 data for human NNMT. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627730&tag=rep&fil=tg&enzyme=Nicotinamide+N-methyltransferase&pcid=p8295&submit=summary. View Source
- [2] BindingDB. BDBM50627707 (CHEMBL5426689). IC50 data for human NNMT. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627707. View Source
